

# Rosiptor Acetate: A Technical Guide to its Chemical Structure and Properties

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Compound of Interest		
Compound Name:	Rosiptor Acetate	
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### Introduction

Rosiptor Acetate, also known as AQX-1125, is a novel, orally bioavailable small molecule that acts as a selective activator of the SH2-containing inositol-5'-phosphatase 1 (SHIP1) enzyme. [1][2] SHIP1 is a crucial negative regulator of the phosphoinositide 3-kinase (PI3K) signaling pathway, which plays a central role in inflammation and immune cell function.[3][4] By activating SHIP1, Rosiptor Acetate effectively dampens the inflammatory response, making it a promising therapeutic candidate for a range of inflammatory and immune-related disorders. [5] This technical guide provides an in-depth overview of the chemical structure, physicochemical and pharmacokinetic properties, mechanism of action, and relevant experimental protocols for Rosiptor Acetate.

## **Chemical Structure and Physicochemical Properties**

**Rosiptor Acetate** is the acetate salt of the active moiety, Rosiptor. Its chemical structure is characterized by a complex polycyclic framework.

Table 1: Chemical and Physicochemical Properties of Rosiptor Acetate



Property	Value	Reference(s)
	(1S,3S,4R)-4-	
	((3aS,4R,5S,7aS)-4-	
IUPAC Name	(aminomethyl)-7a-methyl-1-	
	methyleneoctahydro-1H-inden-	
	5-yl)-3-(hydroxymethyl)-4-	
	methylcyclohexan-1-ol acetate	_
Synonyms	AQX-1125, AQX-1125 acetate	
CAS Number	782487-29-0 (acetate salt)	_
Molecular Formula	C22H39NO4	
Molecular Weight	381.55 g/mol	_
Appearance	White to off-white solid	_
	Highly water-soluble. Soluble	
Solubility	in DMSO (150 mg/mL with	
	ultrasonic and warming).	
Melting Point	Not publicly available.	_
рКа	Not publicly available.	

## **Pharmacokinetic Properties**

**Rosiptor Acetate** has demonstrated favorable pharmacokinetic properties that make it suitable for oral administration.

Table 2: Pharmacokinetic Parameters of Rosiptor Acetate



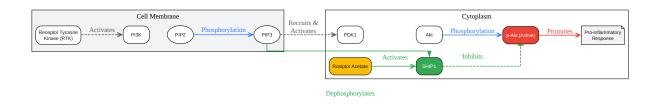
Parameter	Value	Species	Reference(s)
Oral Bioavailability	>80%	In vivo (rodent models)	
Cmax	0.830 μM (at 10 mg/kg, p.o.)	In vivo (rodent models)	
t½ (half-life)	5.2 hours (at 10 mg/kg, p.o.)	In vivo (rodent models)	_
Plasma Protein Binding	Low	Preclinical data	_
Metabolism	Not metabolized	Preclinical data	-
Excretion	Excreted unmetabolized in urine and feces	Preclinical data	

## **Mechanism of Action and Signaling Pathway**

**Rosiptor Acetate**'s primary mechanism of action is the activation of SHIP1, a key enzyme in the PI3K signaling pathway. The PI3K pathway is initiated by the activation of cell surface receptors, leading to the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream signaling proteins, most notably the serine/threonine kinase Akt. The activation of Akt promotes cell survival, proliferation, and the production of proinflammatory mediators.

SHIP1 negatively regulates this pathway by dephosphorylating PIP3 at the 5' position, converting it to phosphatidylinositol-3,4-bisphosphate (PIP2), which is unable to activate Akt. **Rosiptor Acetate** allosterically binds to and enhances the catalytic activity of SHIP1, leading to a reduction in PIP3 levels and subsequent inhibition of Akt phosphorylation and downstream inflammatory signaling.





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Rosiptor Acetate's Mechanism of Action

## **Experimental Protocols**

The following are representative protocols for assays used to characterize the activity of **Rosiptor Acetate**.

## **Synthesis of Rosiptor Acetate**

The synthesis of **Rosiptor Acetate** is a multi-step process that has been described in patent literature. A detailed, step-by-step protocol for laboratory synthesis is not publicly available. The general synthetic strategy involves the construction of the complex carbocyclic core followed by the introduction of the aminomethyl and hydroxymethyl functionalities, and finally, acetylation to yield the final product. Researchers should refer to patents such as U.S. Pat. Nos. 7,601,874 and 7,999,010 for detailed synthetic schemes.

## SHIP1 Activation Assay (Malachite Green Assay)

This assay measures the phosphatase activity of SHIP1 by detecting the release of inorganic phosphate from a substrate.

Methodology:



- Reagents: Recombinant human SHIP1, SHIP1 substrate (e.g., PI(3,4,5)P3-diC8), Malachite Green reagent, reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT, 10 mM MgCl<sub>2</sub>).
- Procedure: a. Prepare a reaction mixture containing the reaction buffer, SHIP1 enzyme, and varying concentrations of Rosiptor Acetate. b. Initiate the reaction by adding the SHIP1 substrate. c. Incubate at 37°C for a defined period (e.g., 30 minutes). d. Stop the reaction by adding the Malachite Green reagent. e. Measure the absorbance at a wavelength of 620-650 nm. f. The amount of phosphate released is proportional to the SHIP1 activity.

## **Akt Phosphorylation Assay (Western Blot)**

This assay is used to determine the effect of **Rosiptor Acetate** on the phosphorylation of Akt in a cellular context.

#### Methodology:

- Cell Culture: Culture SHIP1-proficient cells (e.g., MOLT-4) and SHIP1-deficient cells (e.g., Jurkat) in appropriate media.
- Treatment: Treat cells with varying concentrations of **Rosiptor Acetate** for a specified time, followed by stimulation with a growth factor (e.g., IGF-1) to induce Akt phosphorylation.
- Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
- SDS-PAGE and Western Blotting: a. Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST). d. Incubate the membrane with primary antibodies against phospho-Akt (e.g., Ser473) and total Akt. e. Wash the membrane and incubate with HRP-conjugated secondary antibodies. f. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. g. Quantify the band intensities to determine the ratio of phosphorylated Akt to total Akt.





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Western Blot Workflow for Akt Phosphorylation

## Leukocyte Chemotaxis Assay (Boyden Chamber)

This assay assesses the ability of **Rosiptor Acetate** to inhibit the migration of leukocytes towards a chemoattractant.

#### Methodology:

- Apparatus: A Boyden chamber with a microporous membrane separating the upper and lower wells.
- Procedure: a. Place a chemoattractant (e.g., a chemokine) in the lower chamber. b. Preincubate isolated primary human leukocytes with varying concentrations of Rosiptor
  Acetate. c. Add the treated leukocytes to the upper chamber. d. Incubate the chamber for a
  period to allow for cell migration through the membrane. e. Fix and stain the membrane. f.
  Count the number of cells that have migrated to the lower side of the membrane using a
  microscope.

# Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay measures the inhibitory effect of **Rosiptor Acetate** on the degranulation of mast cells.

#### Methodology:

- Cell Culture: Use bone marrow-derived mast cells (BMMCs) from wild-type and SHIP1deficient mice.
- Sensitization: Sensitize the BMMCs with an appropriate IgE antibody.



- Treatment: Pre-incubate the sensitized cells with **Rosiptor Acetate**.
- Degranulation Induction: Induce degranulation by adding the corresponding antigen (e.g., DNP-HSA).
- Measurement of  $\beta$ -Hexosaminidase Release: a. Collect the cell supernatant. b. Lyse the remaining cells to measure the total  $\beta$ -hexosaminidase content. c. Measure the  $\beta$ -hexosaminidase activity in both the supernatant and the cell lysate using a colorimetric substrate (e.g., p-nitrophenyl-N-acetyl- $\beta$ -D-glucosaminide). d. Calculate the percentage of degranulation as the ratio of  $\beta$ -hexosaminidase in the supernatant to the total  $\beta$ -hexosaminidase.

## **Cytokine Release Assay from Splenocytes**

This assay evaluates the effect of **Rosiptor Acetate** on the production of inflammatory cytokines by splenocytes.

#### Methodology:

- Splenocyte Isolation: Isolate splenocytes from mice.
- Stimulation and Treatment: a. Culture the splenocytes in the presence of T-cell activators (e.g., anti-CD3 and anti-CD28 antibodies). b. Concurrently treat the cells with varying concentrations of Rosiptor Acetate.
- Cytokine Measurement: a. After a suitable incubation period, collect the cell culture supernatant. b. Measure the concentrations of various cytokines (e.g., IL-2, IL-4, IFN-y, GM-CSF) in the supernatant using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.

## Conclusion

**Rosiptor Acetate** is a promising anti-inflammatory agent with a well-defined mechanism of action centered on the activation of the SHIP1 phosphatase. Its favorable chemical and pharmacokinetic properties, coupled with its demonstrated efficacy in preclinical models of inflammation, underscore its potential as a therapeutic for a variety of immune-mediated diseases. The experimental protocols outlined in this guide provide a framework for



researchers to further investigate the biological activities and therapeutic applications of this potent SHIP1 activator. Further research into its physicochemical properties, such as its precise melting point and pKa, would provide a more complete profile of this compound.

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